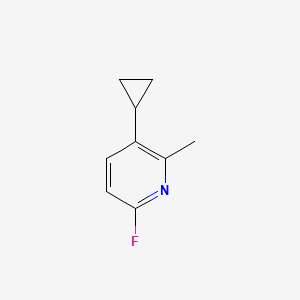

3-Cyclopropyl-6-fluoro-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclopropyl-6-fluoro-2-methylpyridine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-fluoro-2-methylpyridine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluorinated pyridines . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Industrial methods may also involve continuous flow processes to enhance scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-fluoro-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-Cyclopropyl-6-fluoro-2-methylpyridine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropyl and methyl groups may also influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

2-Fluoropyridine: A simpler fluorinated pyridine with a single fluorine atom.

2,6-Difluoropyridine: Contains two fluorine atoms at positions 2 and 6 on the pyridine ring.

3-Bromo-2-fluoropyridine: Features both bromine and fluorine substituents on the pyridine ring.

Uniqueness

3-Cyclopropyl-6-fluoro-2-methylpyridine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects compared to simpler fluorinated pyridines

Biological Activity

3-Cyclopropyl-6-fluoro-2-methylpyridine is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry and agrochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

Molecular Structure:

- CAS Number: 2624132-16-5

- Molecular Formula: C9H10FN

- Molecular Weight: 151.2 g/mol

- Purity: 95%

The compound features a pyridine ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which may contribute to its biological activity.

The mechanism of action of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atom can increase the binding affinity to these targets, potentially modulating their activity. This property is crucial in drug design as it may lead to improved therapeutic efficacy.

Pharmacological Applications

Medicinal Chemistry:

Research indicates that compounds similar to this compound have been used as building blocks in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cancer therapies. The inclusion of fluorinated groups often enhances the potency of drugs by improving their pharmacokinetic profiles .

Agrochemicals:

The compound also shows promise in the development of herbicides and pesticides. Its unique structure may confer specific herbicidal properties, making it a candidate for further exploration in agricultural applications.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of various pyridine derivatives, including this compound. The results demonstrated significant antibacterial activity against various strains of bacteria, suggesting its potential use in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Research on structure-activity relationships has shown that modifications to the pyridine ring can significantly impact biological activity. For instance, altering the position or type of substituents (e.g., replacing fluorine with chlorine) can either enhance or diminish the compound's efficacy against specific biological targets .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-6-fluoro-2-methylpyridine | Chlorine instead of cyclopropyl group | Moderate antibacterial activity |

| 2,3,6-Trifluoropyridine | Multiple fluorine substitutions | Enhanced CNS-targeting effects |

| 3-Cyclopropyl-6-fluoropyridine | Similar structure but lacks the methyl group | Potentially lower potency |

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the distinctiveness of this compound in its class .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-Cyclopropyl-6-fluoro-2-methylpyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. The cyclopropyl group is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura with cyclopropylboronic acids), followed by fluorination using agents like DAST (diethylaminosulfur trifluoride). Methylation at the C2 position is achieved via nucleophilic substitution or palladium-catalyzed coupling. Optimization includes temperature control (e.g., 80–100°C for cyclopropane coupling) and catalyst selection (e.g., Pd(PPh₃)₄). Purification via column chromatography or recrystallization ensures high purity. For analogs, see synthetic protocols for structurally related fluoropyridines in .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and methyl group (δ 2.5–2.7 ppm, singlet).

- ¹⁹F NMR : Fluorine at C6 appears as a singlet (δ -110 to -120 ppm).

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ confirms the molecular weight (e.g., m/z 181 for C₉H₁₀F₃N).

- IR : Absorbances for C-F (1100–1200 cm⁻¹) and cyclopropyl C-H (3050–3100 cm⁻¹) stretches.

- Cross-reference with spectral data for analogs like 6-fluoro-2-methylpyridine derivatives in .

Q. How do researchers assess the preliminary biological activity of fluorinated pyridine derivatives like this compound in antimicrobial or enzyme inhibition assays?

- Methodological Answer :

- Enzyme Inhibition : Use in vitro assays (e.g., EROD assay for CYP1B1 inhibition ). Measure IC₅₀ values by incubating the compound with recombinant enzymes and fluorogenic substrates.

- Antimicrobial Screening : Employ microbroth dilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and solvent controls.

- Data Interpretation : Compare activity to structurally similar compounds (e.g., trifluoromethylpyridines in ).

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives targeting enzymes like CYP1B1?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in substituents (e.g., replacing cyclopropyl with methyl or phenyl groups).

- Step 2 : Test inhibitory activity using EROD assays. For example, in , C2-substituted pyridines showed 7.5× higher CYP1B1 inhibition than C3/C4 analogs.

- Step 3 : Use computational tools (e.g., molecular docking) to correlate substituent positioning with binding energy. A table from illustrates substituent effects:

| Substituent Position | IC₅₀ (μM) | Relative Activity |

|---|---|---|

| C2 (Pyridine-3-yl) | 0.011 | 7.5× reference |

| C3 (Pyridine-4-yl) | 0.083 | Baseline |

Q. How can computational methods such as molecular docking predict the binding affinity of this compound to therapeutic targets, and what validation steps are required?

- Methodological Answer :

- Docking Workflow :

Target Preparation : Obtain CYP1B1 crystal structure (PDB: 3PM0). Remove water molecules and add hydrogens.

Ligand Preparation : Optimize the compound’s 3D structure (e.g., using Gaussian09 with B3LYP/6-31G*).

Grid Generation : Define the active site around heme iron (coordinates x=10.2, y=15.5, z=20.1).

Docking : Use AutoDock Vina; analyze top poses for hydrogen bonds with Thr334 or π-π interactions with Phe265.

- Validation : Compare predicted binding energies with experimental IC₅₀ values (e.g., R² > 0.85 indicates reliability). Refer to for case studies.

Q. What in vivo pharmacokinetic parameters (e.g., half-life, bioavailability) are critical when evaluating this compound, and how do structural modifications influence these parameters?

- Methodological Answer :

- Key Parameters :

- Plasma Half-Life (t₁/₂) : Assess via LC-MS/MS after intravenous/oral dosing in rodents.

- Bioavailability (F) : Calculate using AUC₀₋∞ (oral) / AUC₀₋∞ (IV) × 100.

- Metabolic Stability : Incubate with liver microsomes; measure parent compound depletion.

- Structural Influence :

- Cyclopropyl groups enhance metabolic stability (reduced CYP450 oxidation vs. linear alkyl chains) .

- Fluorine at C6 decreases plasma protein binding, improving free fraction.

- Case Study : In , a cyclopropyl analog showed 12-hour t₁/₂ in rats vs. 4 hours for non-cyclopropyl analogs.

Properties

Molecular Formula |

C9H10FN |

|---|---|

Molecular Weight |

151.18 g/mol |

IUPAC Name |

3-cyclopropyl-6-fluoro-2-methylpyridine |

InChI |

InChI=1S/C9H10FN/c1-6-8(7-2-3-7)4-5-9(10)11-6/h4-5,7H,2-3H2,1H3 |

InChI Key |

OZYPHGBTIRSEAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)F)C2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.